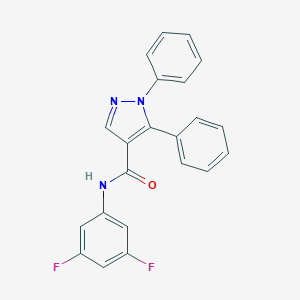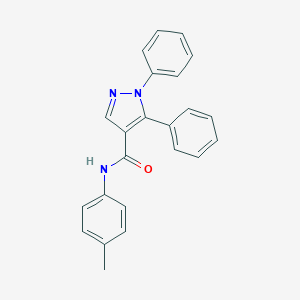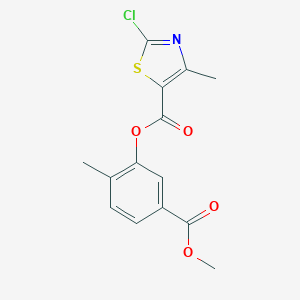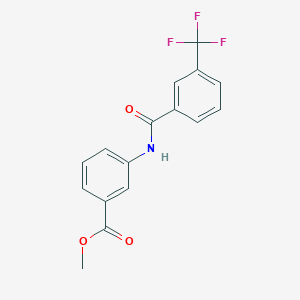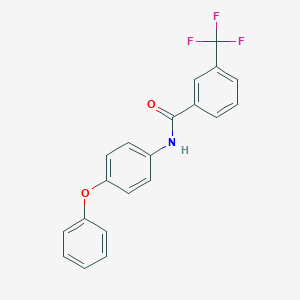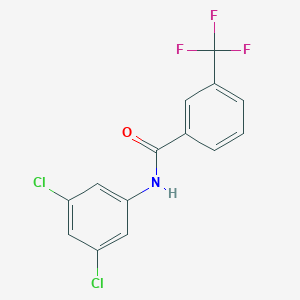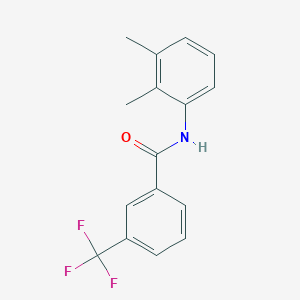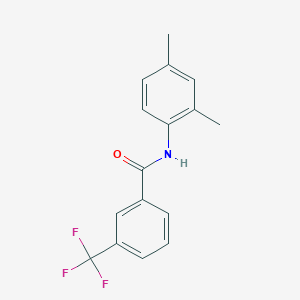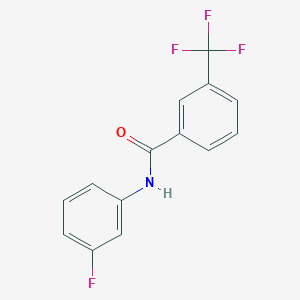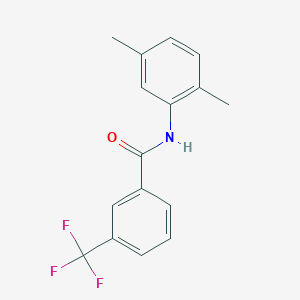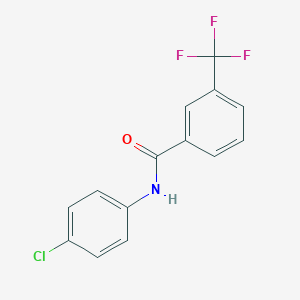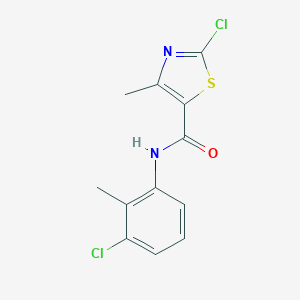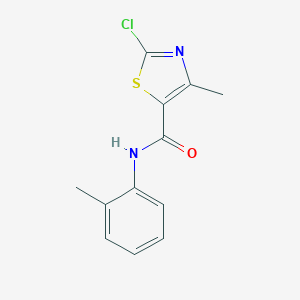![molecular formula C17H11F3N4OS B287452 Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, commonly known as MTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. MTT is a member of the triazole family of compounds and is known for its unique chemical properties that make it a valuable tool for researchers.
Mecanismo De Acción
MTT exerts its biological effects through the inhibition of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). MTT has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
MTT has been found to exhibit a wide range of biochemical and physiological effects in various cell types and animal models. MTT has been shown to inhibit the production of various inflammatory mediators, including prostaglandins, cytokines, and chemokines. MTT has also been found to induce cell cycle arrest and apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTT is a valuable tool for researchers due to its unique chemical properties and biological activities. MTT is highly soluble in organic solvents and exhibits good stability under various experimental conditions. However, MTT has some limitations in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on MTT, including the development of new synthetic methods for MTT and its analogs, the elucidation of the molecular mechanisms of MTT's biological effects, and the evaluation of MTT's potential therapeutic applications in various disease models. Additionally, further studies are needed to determine the safety and toxicity of MTT in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
MTT can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)phenylhydrazine with 4-bromo-2-fluoroanisole, followed by cyclization with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-bromo-2-fluoroanisole with 3-(trifluoromethyl)phenylisocyanate, followed by cyclization with sodium azide and sulfur.
Aplicaciones Científicas De Investigación
MTT has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. MTT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
Nombre del producto |
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether |
|---|---|
Fórmula molecular |
C17H11F3N4OS |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
6-(3-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4OS/c1-25-13-7-3-5-11(9-13)15-23-24-14(21-22-16(24)26-15)10-4-2-6-12(8-10)17(18,19)20/h2-9H,1H3 |
Clave InChI |
JTXVPFYGMHVVNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



